molecular formula C11H12N2O4 B12983849 Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12983849
M. Wt: 236.22 g/mol
InChI Key: LMLVXEHQAWHWLW-VXNVDRBHSA-N
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Description

Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a methoxypyridinyl group and a carboxylic acid functional group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methoxypyridinyl Group: This step often involves a nucleophilic substitution reaction where a methoxypyridine derivative is introduced to the pyrrolidine ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to modify other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents to the pyrrolidine ring or the methoxypyridinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxypyridinyl group may interact with enzyme active sites or receptor binding sites, while the pyrrolidine ring provides structural stability. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Rel-(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

    Pyrrolidine-2-carboxylic acid: Lacks the methoxypyridinyl group, making it less versatile in certain applications.

    3-Methoxypyridine-4-carboxylic acid: Lacks the pyrrolidine ring, which may reduce its stability and binding affinity.

    2-Oxopyrrolidine-3-carboxylic acid: Lacks the methoxypyridinyl group, limiting its potential interactions with biological targets.

The unique combination of functional groups in this compound makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(3R,4S)-4-(6-methoxypyridin-3-yl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-17-8-3-2-6(4-12-8)7-5-13-10(14)9(7)11(15)16/h2-4,7,9H,5H2,1H3,(H,13,14)(H,15,16)/t7-,9-/m1/s1

InChI Key

LMLVXEHQAWHWLW-VXNVDRBHSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O

Canonical SMILES

COC1=NC=C(C=C1)C2CNC(=O)C2C(=O)O

Origin of Product

United States

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